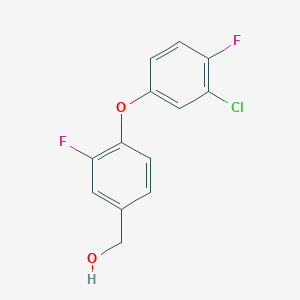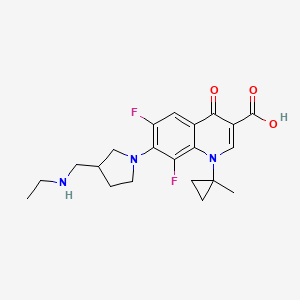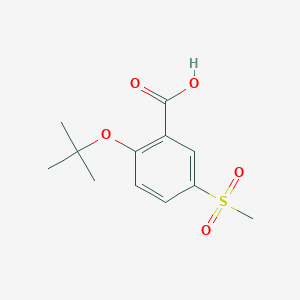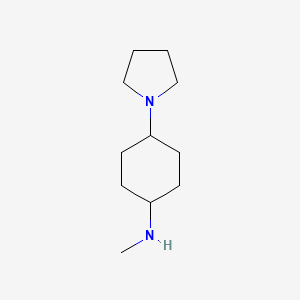![molecular formula C13H14ClN3O3 B8325907 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine](/img/structure/B8325907.png)
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro group and a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine typically involves the reaction of 4-chloropyrimidine with 3,4,5-trimethoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 3,4,5-trimethoxyaniline displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound can modulate signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway .
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine is unique due to the presence of the trimethoxyphenyl group, which imparts significant pharmacophore properties. This group enhances the compound’s ability to interact with various biological targets, making it more effective in inhibiting specific enzymes and pathways compared to similar compounds .
特性
分子式 |
C13H14ClN3O3 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC名 |
4-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)16-13-15-5-4-11(14)17-13/h4-7H,1-3H3,(H,15,16,17) |
InChIキー |
AAAXTHXLEGQOGK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=CC(=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
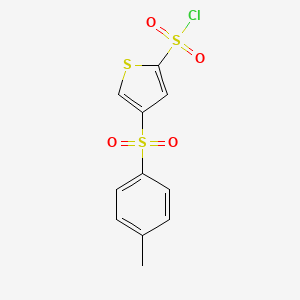
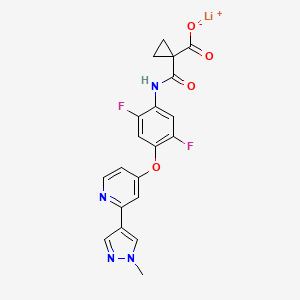
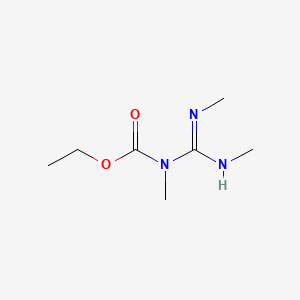


![[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8325862.png)
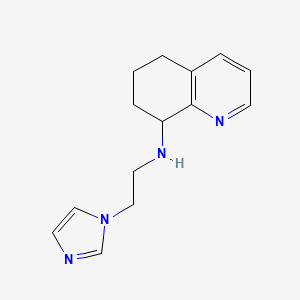
![Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B8325872.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid](/img/structure/B8325878.png)
